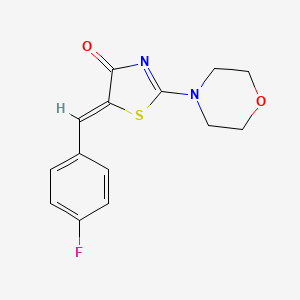![molecular formula C22H21N7O2 B5518524 N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5518524.png)
N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their diverse biological activities, which make them valuable for research in medicinal chemistry and material science. Its complex structure, involving imidazole and pyrimidinyl groups linked to phenyl and methoxyphenyl groups through a urea linkage, suggests a potential for specific interactions with biological targets.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, starting from key intermediates like 6-aminoimidazo[1,2-a]pyrazine or similar pyrimidinyl derivatives. These intermediates are further reacted with isocyanates or isothiocyanates to introduce urea or thiourea functionalities. Advanced techniques such as refluxing in the presence of catalysts or under solvent-free conditions are often employed to enhance yields and purity (Saracoglu et al., 2019; Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds shows a disk shape, with significant dihedral angles between the imidazole ring and the phenyl groups. Intramolecular hydrogen bonding within the urea moiety is common, contributing to the stability and conformation of the molecule. Crystallographic analyses often reveal the presence of supramolecular chains formed via hydrogen bonds, which are crucial for understanding the compound's behavior in solid state (Attia et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agents Targeting P53 in Cancer Cell Lines
A series of urea derivatives, including the compound , have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. One study focused on non-small cell lung cancer (NSCLC), where derivatives demonstrated cytostatic activity, specifically targeting mutant P53 in NSCLC cell lines. These findings suggest potential applications in cancer therapy, especially for reactivating mutant P53, a common feature in many cancers (Bazin et al., 2016).
Enzyme Inhibition and Anticancer Activity
Another research avenue explores the synthesis of unsymmetrical 1,3-disubstituted ureas and their biological activities. Seventeen urea derivatives were evaluated for their inhibition of various enzymes and their effects on a prostate cancer cell line. This study highlights the compound's potential in enzyme inhibition and anticancer activity, opening doors for therapeutic applications (Mustafa et al., 2014).
Synthetic Cytokinins and Plant Growth Regulation
In agriculture, urea derivatives exhibit cytokinin-like activities, influencing cell division and differentiation in plants. Specific derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are used extensively in in vitro plant morphogenesis studies. These synthetic cytokinins outperform natural adenine compounds in some cases, providing a valuable tool for agricultural biotechnology and plant tissue culture (Ricci & Bertoletti, 2009).
Soil and Environmental Biodegradation
The environmental fate and degradation pathways of related urea compounds in soil highlight the biodegradation potential of certain fungi, such as Aspergillus niger. These studies provide insights into the environmental impact of urea-based herbicides and their microbial degradation, which is crucial for understanding their persistence and mobility in the environment (Sharma et al., 2012).
Molecular Docking and Computational Studies
Computational studies on imidazole derivatives offer insights into their reactivity and interaction with biological targets. For example, molecular docking approaches have been used to predict the inhibitory activity of synthesized compounds against specific proteins, providing a theoretical foundation for developing new therapeutic agents (Hossain et al., 2018).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
1-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-15-24-20(13-21(25-15)29-12-11-23-14-29)26-16-3-5-17(6-4-16)27-22(30)28-18-7-9-19(31-2)10-8-18/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKEXAYULOMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)

![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)
![5-{[2,5-dimethyl-1-(5-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5518511.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5518525.png)
![N-[(2-chlorophenyl)sulfonyl]-2,2-dimethylhydrazinecarboxamide](/img/structure/B5518528.png)
![9-[2-(1H-benzimidazol-2-yl)ethyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5518539.png)